4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The process often includes:
Formation of the Pyrazole Core: This can be achieved through cyclocondensation reactions involving hydrazine and carbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring.
Sulfonylation: Attachment of the pyrrolidinylsulfonyl group to the phenyl ring.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-1,5-DIMETHYL-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C16H19ClN4O3S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-chloro-1,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-14(17)15(19-20(11)2)16(22)18-12-5-7-13(8-6-12)25(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,18,22) |
InChI Key |
IZSODZYXQYDGJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Cl |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Cl |
Origin of Product |
United States |
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